molecular formula C14H17BrF3NO3 B8126708 [2-(3-Bromo-5-trifluoromethyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester

[2-(3-Bromo-5-trifluoromethyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B8126708
M. Wt: 384.19 g/mol
InChI Key: DIKYBGKLIBSJNI-UHFFFAOYSA-N
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Description

[2-(3-Bromo-5-trifluoromethyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester: is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Bromo-5-trifluoromethyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-5-trifluoromethyl-phenol.

    Ether Formation: The phenol is then reacted with 2-bromoethylamine under basic conditions to form the ether linkage.

    Carbamate Formation: The resulting product is treated with tert-butyl chloroformate in the presence of a base to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The major product would be the de-brominated compound.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor in biochemical assays.

    Protein Labeling: The compound can be used to label proteins for various studies.

Medicine

    Drug Development: It may serve as a lead compound in the development of new pharmaceuticals.

    Diagnostic Agents: Potential use in the development of diagnostic agents for imaging.

Industry

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [2-(3-Bromo-5-trifluoromethyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3-Bromo-4-trifluoromethyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester
  • [2-(3-Chloro-5-trifluoromethyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester
  • [2-(3-Bromo-5-difluoromethyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester

Uniqueness

The unique combination of bromine and trifluoromethyl groups in [2-(3-Bromo-5-trifluoromethyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester provides distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications compared to its analogs.

Biological Activity

The compound [2-(3-Bromo-5-trifluoromethyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester (CAS Number: 1187928-24-0) is a member of the carbamate class of compounds, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and data.

  • Molecular Formula: C13H15BrF3NO2
  • Molecular Weight: 354.16 g/mol
  • Purity: Minimum 95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, a related compound with a similar structure demonstrated significant antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) for this compound were reported at 25.9 μM against both strains, indicating its bactericidal properties .

CompoundTarget BacteriaMIC (μM)
Compound XS. aureus25.9
Compound XMRSA12.9

These findings suggest that the presence of the trifluoromethyl moiety enhances the antibacterial efficacy of the compound.

Anti-inflammatory Potential

In vitro studies have assessed the anti-inflammatory properties of similar compounds, focusing on their effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Certain derivatives showed a significant decrease in NF-κB activity, suggesting potential therapeutic applications in inflammatory diseases. The degree of inhibition varied with different substituents on the phenyl ring, indicating that structural modifications can fine-tune biological activity .

Anticancer Activity

The anticancer potential of this compound has not been extensively documented; however, related compounds with trifluoromethyl substitutions have shown promising results in various cancer cell lines. For example, compounds with similar structures exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin when tested against human cancer cell lines such as A549 and HCT116 .

CompoundCancer Cell LineIC50 (μM)
Compound YA54944.4
Compound YHCT11622.4

These results indicate that structural features significantly influence anticancer activity.

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated several carbamate derivatives for their antimicrobial properties against clinical isolates of MRSA and other pathogens. The study concluded that compounds with trifluoromethyl groups exhibited superior activity compared to those without, supporting the hypothesis that electronic effects play a crucial role in biological efficacy .
  • Inflammation Model : In another investigation involving inflammatory models, compounds similar to this compound were tested for their ability to modulate NF-κB pathways. The findings indicated that specific substitutions enhanced anti-inflammatory responses, making these compounds potential candidates for treating chronic inflammatory diseases .

Properties

IUPAC Name

tert-butyl N-[2-[3-bromo-5-(trifluoromethyl)phenoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrF3NO3/c1-13(2,3)22-12(20)19-4-5-21-11-7-9(14(16,17)18)6-10(15)8-11/h6-8H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKYBGKLIBSJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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